cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt
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Overview
Description
cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt: is a chemical compound with the molecular formula C7H10F3NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt typically involves the reaction of cis-3-Hydroxypyrrolidine-2-carboxylic acid with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- cis-3-Hydroxypyrrolidine-2-carboxylic acid
- trans-3-Hydroxypyrrolidine-2-carboxylic acid
- 3-Hydroxypyrrolidine-2-carboxylic acid
Comparison: cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and enhanced reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWVYBLNMYLMA-HJXLNUONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-58-6 |
Source
|
Record name | D-Proline, 3-hydroxy-, (3S)-rel-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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